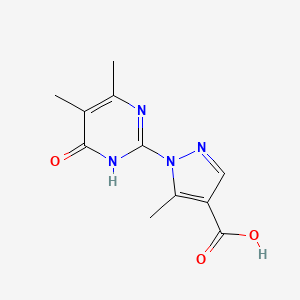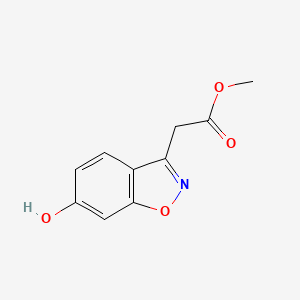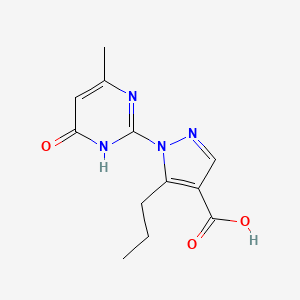![molecular formula C9H13N3O3S B1436772 7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1803591-27-6](/img/structure/B1436772.png)
7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Descripción general
Descripción
The compound “7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one” belongs to the class of pyrimidine derivatives. Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing various substituted tricyclic and pyridopyrimidinone derivatives, highlighting their potential in creating novel compounds with significant biological activities. These studies elaborate on different synthetic routes, providing a foundation for further exploration of these compounds in various scientific applications (Mittal, Sarode, & Vidyasagar, 2011), (Dai, Chen, Liu, & Ding, 2011).
Biological Activity
Several studies have focused on the antimicrobial, anticancer, and antiviral properties of pyridopyrimidinone derivatives. These compounds have shown significant antibacterial and antifungal activities against a variety of pathogens. Additionally, some derivatives exhibited anticancer properties by inhibiting specific enzymes or pathways, demonstrating their potential as therapeutic agents (Rahmouni et al., 2016), (Nasr & Gineinah, 2002).
Antimicrobial Applications
Compounds synthesized from pyridopyrimidinone derivatives have been evaluated for their antimicrobial efficacy, showing promising results against a range of bacterial and fungal species. This suggests their potential application in developing new antimicrobial agents, which could be particularly valuable given the rising issue of antimicrobial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Expanding Chemical Diversity
Research efforts have also been directed towards expanding the chemical diversity of pyridopyrimidinone derivatives. By introducing various substituents at different positions of the core structure, scientists aim to enhance the biological activity and specificity of these compounds. Such structural modifications could lead to the discovery of new molecules with improved therapeutic profiles (Masip et al., 2021).
Direcciones Futuras
The future directions of research on “7-(ethanesulfonyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential antimicrobial properties . Additionally, the development of novel TopI inhibitors aimed to overcome these defects has achieved considerable interest of medicinal chemists over the past decades .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis, particularly in cancer cell lines .
Propiedades
IUPAC Name |
7-ethylsulfonyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-2-16(14,15)12-4-3-7-8(5-12)10-6-11-9(7)13/h6H,2-5H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVOKKMUDRCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150911 | |
| Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 7-(ethylsulfonyl)-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803591-27-6 | |
| Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 7-(ethylsulfonyl)-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,4-d]pyrimidin-4(3H)-one, 7-(ethylsulfonyl)-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)

![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)

![1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B1436699.png)






![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)